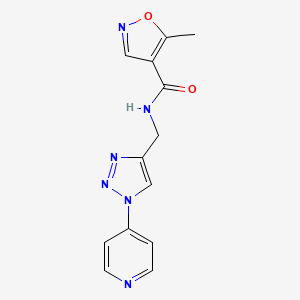
5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-carboxamide, identified by its CAS number 2034380-18-0, is a synthetic compound that combines isoxazole and triazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N6O2 with a molecular weight of 284.27 g/mol. The structure features a pyridine ring and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034380-18-0 |
| Molecular Formula | C13H12N6O2 |
| Molecular Weight | 284.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring facilitates binding through hydrogen bonding and π–π interactions, enhancing the compound's affinity for enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrated activity against various bacterial strains and fungi. The presence of the isoxazole group may further enhance this antimicrobial efficacy by disrupting microbial cell wall synthesis or function.
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. In vitro studies have reported that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
In one study evaluating the cytotoxic effects of similar compounds:
- Cell Line: MCF7 (breast cancer)
- IC50 Value: 3.79 µM
This suggests that the compound's structural features contribute to its effectiveness in inhibiting cancer cell growth.
Anti-inflammatory Effects
Triazole-containing compounds have also been investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
5-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-12(7-16-21-9)13(20)15-6-10-8-19(18-17-10)11-2-4-14-5-3-11/h2-5,7-8H,6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVYRZDJCUDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














